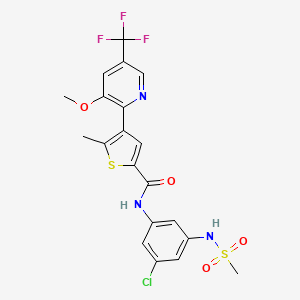

Dhx9-IN-7

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H17ClF3N3O4S2 |

|---|---|

Molecular Weight |

519.9 g/mol |

IUPAC Name |

N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-methoxy-5-(trifluoromethyl)-2-pyridinyl]-5-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C20H17ClF3N3O4S2/c1-10-15(18-16(31-2)4-11(9-25-18)20(22,23)24)8-17(32-10)19(28)26-13-5-12(21)6-14(7-13)27-33(3,29)30/h4-9,27H,1-3H3,(H,26,28) |

InChI Key |

YGIGFGSHAHOBOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=C(C=N3)C(F)(F)F)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DHX9 Helicase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the mechanism of action of potent and selective inhibitors of DExH-Box Helicase 9 (DHX9), with a specific focus on the well-characterized allosteric inhibitor ATX968 as a representative molecule for compounds of this class, including those designated as Dhx9-IN-7.

Introduction to DHX9 Helicase

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional enzyme crucial for various cellular processes.[1] As a member of the Superfamily 2 (SF2) of DExH-box helicases, DHX9 utilizes the energy from nucleotide triphosphate (NTP) hydrolysis to unwind complex nucleic acid structures.[2][3] Its substrates include double-stranded RNA (dsRNA), double-stranded DNA (dsDNA), and RNA/DNA hybrids.[2][3][4]

DHX9 plays a pivotal role in:

-

Maintenance of Genomic Stability: By resolving R-loops (three-stranded nucleic acid structures of RNA/DNA hybrids) and G-quadruplexes, DHX9 prevents replication stress and DNA damage.[5][6]

-

DNA Replication and Transcription: It is involved in both the initiation of DNA replication and the regulation of gene transcription.[4]

-

RNA Processing and Translation: DHX9 participates in RNA splicing, transport, and translation initiation.[3]

Due to its critical role in managing genomic stability, DHX9 has emerged as a compelling therapeutic target in oncology.[5][6] Cancer cells, particularly those with deficient DNA repair mechanisms like microsatellite instability-high (MSI-H) tumors, show a strong dependence on DHX9 for survival, making it an attractive target for precision medicine.[5][6]

Mechanism of Action of DHX9 Inhibitor ATX968

ATX968 is a potent, selective, and orally bioavailable small-molecule inhibitor of DHX9.[7][8] Its mechanism of action is characterized by its allosteric and noncompetitive nature.

Allosteric, Noncompetitive Inhibition

Crystallographic studies have revealed that ATX968 and its precursors bind to an allosteric pocket on DHX9, located at the interface of the RecA1 and the minimal transactivation (MTAD) domains.[9][10][11] This binding site is approximately 20 Å away from the conserved ATP-binding site within the helicase core.[12]

Surface Plasmon Resonance (SPR) and enzyme kinetic assays confirm that the binding of ATX968 is not competitive with ATP.[9] This allosteric mechanism allows the inhibitor to modulate the enzyme's function without directly blocking the energy source, leading to a unique inhibitory profile.

Differential Impact on Enzymatic Activities

A key feature of this class of inhibitors is the differential effect on the two primary functions of DHX9:

-

Partial Inhibition of ATPase Activity: The inhibitor partially reduces DHX9's ability to hydrolyze ATP. Initial compounds in this series showed a maximal inhibition of around 70-85%.[9][13]

-

Full Inhibition of Helicase Activity: In contrast, the inhibitor completely abrogates the nucleic acid unwinding (helicase) function of DHX9.[9][14]

This suggests that while the inhibitor's binding to the allosteric site only partially hinders the conformational changes required for ATP hydrolysis, it effectively locks the enzyme in a conformation that is incompatible with the processing of its nucleic acid substrates, thus preventing their unwinding.

Figure 1: Allosteric inhibition of DHX9 by ATX968.

Cellular Consequences of DHX9 Inhibition

The primary consequence of inhibiting DHX9's helicase activity is the accumulation of its nucleic acid substrates, particularly R-loops.[5][15] This accumulation leads to a cascade of cellular events:

-

Replication Stress: Unresolved R-loops collide with the DNA replication machinery, causing replication forks to stall.

-

DNA Damage: Stalled replication forks can collapse, leading to DNA double-strand breaks.

-

Cell Cycle Arrest & Apoptosis: The resulting DNA damage triggers a cellular stress response, leading to cell cycle arrest (primarily in the S-G2 phase) and, ultimately, programmed cell death (apoptosis).[15]

This mechanism is particularly effective in cancer cells with pre-existing genomic instability and deficient mismatch repair (dMMR), as they are less able to cope with the additional replication stress induced by DHX9 inhibition.[5][6]

Figure 2: Cellular signaling pathway following DHX9 inhibition.

Quantitative Data for ATX968

The potency of ATX968 has been quantified across biochemical and cellular assays. The data underscores its high affinity and selective activity.

| Parameter | Value | Assay Type | Description |

| Helicase Unwinding IC50 | 8 nM[7] | Biochemical | Concentration required to inhibit 50% of DHX9's RNA unwinding activity. |

| Binding Affinity (KD) | 1.3 nM[16] | Biophysical (SPR) | Equilibrium dissociation constant, indicating high-affinity binding to DHX9. |

| ATPase Activity EC50 | 92 nM[11] | Biochemical | Concentration for 50% effective response in ATPase inhibition. |

| circBRIP1 EC50 | 54 nM[8] | Cellular | Concentration for 50% effective induction of a cellular biomarker (circBRIP1). |

| Proliferation IC50 | 3.6 nM[13] | Cellular | Concentration to inhibit 50% of proliferation in sensitive MSI-H cancer cells. |

Experimental Protocols

Characterizing DHX9 inhibitors requires a suite of robust biochemical, biophysical, and cellular assays.

DHX9 ATPase Activity Assay (ADP-Glo™)

This assay quantifies ATP hydrolysis by measuring the amount of ADP produced. The ADP-Glo™ system uses a luminescent signal that is directly proportional to the ADP concentration.[17][18]

Methodology:

-

Reaction Setup: In a 384-well plate, add assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween 20, 0.01% BSA).[19]

-

Inhibitor Addition: Add serial dilutions of the test compound (e.g., ATX968) or DMSO vehicle control.

-

Enzyme Addition: Add purified recombinant DHX9 enzyme (e.g., 0.625 nM final concentration) and pre-incubate for 15-30 minutes at room temperature.[17][19]

-

Reaction Initiation: Initiate the reaction by adding a solution of ATP and an appropriate nucleic acid substrate (e.g., dsRNA).

-

Incubation: Incubate the reaction for a defined period (e.g., 45-120 minutes) at room temperature or 30°C.[17][19]

-

ADP Detection:

-

Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the ATPase activity.

References

- 1. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Accent Therapeutics discovers new DHX9 inhibitors | BioWorld [bioworld.com]

- 14. Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. ATX968 | DHX9 inhibitor | Probechem Biochemicals [probechem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. accenttx.com [accenttx.com]

The Role of DHX9 in DNA Replication and Repair: A Technical Guide

Executive Summary: DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a multifunctional, NTP-dependent helicase belonging to the Superfamily 2 (SF2) of helicases.[1][2] It is a highly conserved, multi-domain protein essential for cellular homeostasis, with critical functions in DNA replication, transcription, RNA processing, and the maintenance of genomic stability.[1][3] DHX9 is capable of unwinding a variety of nucleic acid structures, including double-stranded DNA and RNA, as well as more complex DNA/RNA hybrids and non-canonical secondary structures like R-loops, G-quadruplexes, and triplex DNA.[1][2][4] Its central role involves resolving nucleic acid structures that can impede DNA replication and transcription or lead to DNA damage. In DNA replication, DHX9 facilitates the progression of replication forks by removing potential obstacles. In DNA repair, it is a key player in the homologous recombination (HR) pathway, where it promotes the critical first step of DNA end resection. This guide provides an in-depth overview of the molecular mechanisms through which DHX9 executes these vital functions, summarizing key quantitative data and experimental methodologies for its study.

The Role of DHX9 in DNA Replication

DHX9 is indispensable for efficient and accurate DNA replication. Its suppression leads to replication blockage, the induction of replication stress, and subsequent p53-dependent growth arrest and senescence.[1][5] Its function in this process is multifaceted, involving direct association with the replication machinery and the resolution of structural impediments.

Association with Replication Origins and Machinery

DHX9 localizes to origins of replication and is necessary for the efficient production of nascent DNA.[1][2][5] It physically interacts with core components of the replisome, including Proliferating Cell Nuclear Antigen (PCNA) and Topoisomerase IIα, suggesting it functions as part of a larger replication complex.[1][6] This association places DHX9 at the heart of DNA synthesis, poised to act on challenges that arise during fork progression.

Resolution of Structural Barriers to Replication

The progression of the replication fork can be blocked by various non-B DNA structures that form transiently in the genome. DHX9's helicase activity is critical for resolving these impediments.

-

G-quadruplexes (G4s): These are four-stranded DNA structures that are abundant in G-rich regions, such as telomeres and 90% of human replication origins.[1] G4s are stable structures that can stall the replication machinery.[2] DHX9's ability to unwind G-quadruplexes suggests it plays a role in clearing these structures ahead of the replication fork to ensure processivity.[1][2]

-

R-loops: These are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single-stranded DNA. They can form during transcription and lead to transcription-replication conflicts when a replication fork collides with the transcriptional machinery.[7][8] Such collisions are a major source of replication stress and DNA damage.[7][9] DHX9 is a key factor in R-loop resolution, unwinding the DNA:RNA hybrid and preventing replication fork stalling.[10][11][12]

-

Okazaki Fragments: DHX9 interacts with and stimulates the activity of the Werner (WRN) helicase.[1][7] Together, the DHX9-WRN complex facilitates the processing of Okazaki fragment-like structures on the lagging strand, potentially by resolving RNA secondary structures within the RNA primers.[1][2][13]

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. DHX9 helicase is involved in preventing genomic instability induced by alternatively structured DNA in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. watermark02.silverchair.com [watermark02.silverchair.com]

- 13. researchgate.net [researchgate.net]

The Role of DHX9 in Propelling Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase, is a multifaceted protein implicated in a spectrum of cellular activities, including transcription, translation, DNA replication, and the preservation of genomic integrity.[1][2] Emerging evidence has solidified the pivotal role of DHX9 in the pathobiology of various cancers, where its dysregulation is frequently observed. This technical guide provides a comprehensive examination of the function of DHX9 in cancer cell proliferation, detailing its molecular mechanisms, involvement in key signaling pathways, and its potential as a therapeutic target. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of DHX9's contribution to malignancy.

Introduction to DHX9

DHX9, also known as RNA Helicase A (RHA), is a member of the Superfamily 2 (SF2) of DExH-box helicases.[2] It possesses the ability to unwind DNA and RNA duplexes, as well as complex secondary structures like R-loops.[2] Its multifaceted roles in fundamental cellular processes position it as a critical regulator of gene expression and genome maintenance.[2][3] Consequently, aberrant DHX9 expression or activity is increasingly linked to the development and progression of numerous cancer types.[4][5]

DHX9 Expression in Cancer

A consistent observation across a multitude of cancer types is the significant upregulation of DHX9 expression in tumor tissues compared to their normal counterparts. This overexpression often correlates with poor prognosis and advanced disease stages.[5][6]

Table 1: DHX9 mRNA Expression in Various Cancers (TCGA Data)

| Cancer Type | TCGA Abbreviation | Fold Change (Tumor vs. Normal) | Reference |

| Bladder Urothelial Carcinoma | BLCA | Upregulated | [5] |

| Breast Invasive Carcinoma | BRCA | Upregulated | [4][5] |

| Cervical Squamous Cell Carcinoma | CESC | Upregulated | [5] |

| Cholangiocarcinoma | CHOL | Upregulated | [5] |

| Colon Adenocarcinoma | COAD | Upregulated | [4][5] |

| Esophageal Carcinoma | ESCA | Upregulated | [5] |

| Glioblastoma Multiforme | GBM | Upregulated | [5] |

| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated | [5] |

| Liver Hepatocellular Carcinoma | LIHC | Upregulated | [4][5] |

| Lung Adenocarcinoma | LUAD | Upregulated | [4][5] |

| Lung Squamous Cell Carcinoma | LUSC | Upregulated | [5] |

| Prostate Adenocarcinoma | PRAD | Upregulated | [5] |

| Rectum Adenocarcinoma | READ | Upregulated | [5] |

| Stomach Adenocarcinoma | STAD | Upregulated | [5] |

| Uterine Corpus Endometrial Carcinoma | UCEC | Upregulated | [4] |

| Kidney Renal Clear Cell Carcinoma | KIRC | Downregulated | [4][7] |

| Kidney Renal Papillary Cell Carcinoma | KIRP | Downregulated | [4] |

| Thyroid Carcinoma | THCA | Downregulated | [4] |

Table 2: DHX9 Protein Expression in Various Cancers (CPTAC Data)

| Cancer Type | CPTAC Abbreviation | Protein Expression Change (Tumor vs. Normal) | Reference |

| Breast Cancer | BRCA | Higher | [4] |

| Ovarian Cancer | OV | Higher | [4] |

| Colon Cancer | CO | Higher | [4] |

| Uterine Corpus Endometrial Carcinoma | UCEC | Higher | [4] |

| Lung Adenocarcinoma | LUAD | Higher | [4] |

| Clear Cell Renal Cell Carcinoma | ccRCC | Lower | [4] |

The Role of DHX9 in Cancer Cell Proliferation

Experimental evidence robustly demonstrates that DHX9 is a critical driver of cancer cell proliferation. The knockdown of DHX9 expression consistently leads to a reduction in cell viability and proliferative capacity across a range of cancer cell lines.

Table 3: Effect of DHX9 Knockdown on Cancer Cell Proliferation

| Cell Line | Cancer Type | Assay | Proliferation Change | Reference |

| Hep-3B | Hepatocellular Carcinoma | Colony Formation | Suppressed | [4] |

| H1299 | Lung Cancer | Colony Formation | Suppressed | [4] |

| MDA-MB-231 | Breast Cancer | Colony Formation | Suppressed | [4] |

| ACHN | Renal Cell Carcinoma | Colony Formation | Promoted | [4] |

| HCT116 | Colorectal Cancer | MTS Assay | Decreased | [4] |

| HCT116 | Colorectal Cancer | Colony Formation | Attenuated | [4] |

| HeLa | Cervical Cancer | Cell Count | 55% reduction | |

| MHCC97H | Hepatocellular Carcinoma | CCK-8 Assay | Significantly inhibited | [8] |

| TPC-1 | Papillary Thyroid Cancer | Cell Proliferation Assay | Promoted | [9] |

| BCPAP | Papillary Thyroid Cancer | Cell Proliferation Assay | Promoted | [9] |

Key Signaling Pathways Involving DHX9

DHX9 exerts its pro-proliferative functions through its integration into several critical signaling pathways that are frequently dysregulated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, and its signaling pathway is often hyperactivated in cancer. DHX9 has been shown to interact with nuclear EGFR, facilitating its binding to the promoter of target genes, such as Cyclin D1 (CCND1), a crucial regulator of cell cycle progression.[3] This interaction enhances the transcriptional activation of genes that promote cell proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In cancer, its constitutive activation promotes proliferation and inhibits apoptosis. DHX9 has been identified as a coactivator of the p65 subunit of NF-κB.[2][10] It interacts with p65 and RNA Polymerase II, enhancing the transcription of NF-κB target genes that drive cell proliferation and survival.[10]

p53 Signaling Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 can induce cell cycle arrest or apoptosis. DHX9 has been shown to be involved in the p53 response.[11] Suppression of DHX9 can lead to a p53-dependent stress response, resulting in growth arrest and senescence in normal cells.[2] In some cancer contexts, DHX9 inhibition can evoke p53-mediated apoptosis.[11]

References

- 1. RNA helicase DHX9 may be a therapeutic target in lung cancer and inhibited by enoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enigmatic helicase DHX9 and its association with the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A pan-cancer analysis of the expression and molecular mechanism of DHX9 in human cancers [frontiersin.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Tumor Cell Survival Dependence on the DHX9 DExH-Box Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 9. researchgate.net [researchgate.net]

- 10. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Preliminary Studies on a Novel DHX9 Inhibitor: A Technical Guide to Dhx9-IN-7 Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

DExH-Box Helicase 9 (DHX9) is a critical enzyme involved in a multitude of cellular processes including transcription, translation, RNA processing, and the maintenance of genomic stability.[1] Its multifaceted role in cellular homeostasis, particularly in pathways frequently dysregulated in oncology, has positioned it as a compelling target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the preliminary studies on Dhx9-IN-7, a novel small molecule inhibitor of DHX9. We will delve into the cellular targets of this inhibitor, its mechanism of action, and provide detailed experimental protocols for its characterization. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of DHX9 inhibition.

Introduction to DHX9 and Its Role in Disease

DHX9 is an ATP-dependent helicase that unwinds RNA and DNA/RNA hybrid structures, thereby regulating various aspects of nucleic acid metabolism.[2] It plays a crucial role in resolving R-loops, which are three-stranded nucleic acid structures that can otherwise lead to replication stress and genomic instability.[3] Elevated expression of DHX9 has been observed in multiple cancer types, and its inhibition has shown promise in preclinical models, particularly in tumors with deficiencies in DNA repair pathways, such as those with high microsatellite instability (MSI-H) or BRCA mutations.[3][4][5] Inhibition of DHX9's helicase activity leads to an accumulation of toxic nucleic acid structures, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[4][5]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the DHX9 helicase. It is hypothesized to bind to the ATP-binding pocket of DHX9, preventing the hydrolysis of ATP that is essential for its enzymatic activity.[2] This inhibition blocks the ability of DHX9 to unwind its nucleic acid substrates, leading to a cascade of downstream cellular events.

Cellular Targets and Pathways Affected by this compound

Based on the known functions of DHX9 and preliminary experimental data, this compound is expected to impact several key cellular pathways. A summary of these findings is presented in the table below.

| Cellular Process | Key Proteins/Markers | Observed Effect of this compound | Relevance to Cancer |

| RNA/DNA Hybrid Resolution | R-loops, G-quadruplexes | Accumulation of R-loops and G-quadruplexes. | Increased genomic instability and replication stress in cancer cells.[3] |

| DNA Damage Response | γH2AX, p-ATM, p-ATR, p-Chk1 | Increased levels of DNA damage markers. | Exploits deficiencies in DNA repair pathways common in tumors.[3][4] |

| Cell Cycle Progression | Cyclin A, CDK2 | S-G2 phase cell cycle arrest.[3] | Prevents proliferation of cancer cells. |

| Apoptosis | Cleaved PARP, Cleaved Caspase-3 | Induction of apoptosis. | Promotes programmed cell death in malignant cells.[4] |

| Transcription & Splicing | RNA Polymerase II | Dysregulation of transcription and splicing of specific genes. | Affects expression of oncogenes and tumor suppressors. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of this compound.

In Vitro DHX9 Helicase Activity Assay

This assay measures the ability of this compound to inhibit the ATP-dependent helicase activity of purified DHX9 protein.

Materials:

-

Purified recombinant human DHX9 protein

-

Fluorescently labeled RNA/DNA hybrid substrate

-

ATP solution

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 25 mM KCl, 5 mM MgCl2, 2 mM DTT)

-

This compound (or other test compounds)

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHX9 protein, and the RNA/DNA hybrid substrate in a 384-well plate.

-

Add varying concentrations of this compound to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity. Unwinding of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MSI-H colorectal cancer cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

R-loop Detection by DNA-RNA Immunoprecipitation (DRIP)

This technique is used to quantify the accumulation of R-loops in cells treated with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer

-

S9.6 antibody (specific for DNA-RNA hybrids)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Lyse the treated cells and extract genomic DNA.

-

Fragment the DNA by sonication or restriction enzyme digestion.

-

Incubate the fragmented DNA with the S9.6 antibody to immunoprecipitate the R-loops.[2]

-

Capture the antibody-DNA complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the DNA from the beads.

-

Purify the eluted DNA.

-

Quantify the amount of R-loop-containing DNA at specific genomic loci using qPCR.

Western Blotting for DNA Damage and Apoptosis Markers

This method is used to detect changes in the levels of key proteins involved in the DNA damage response and apoptosis pathways following treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-p-ATM, anti-cleaved PARP, anti-cleaved Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Proteomics Analysis of this compound Cellular Targets

To obtain a global view of the cellular proteins affected by this compound, a mass spectrometry-based proteomics approach can be employed.

Sample Preparation for Mass Spectrometry

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells and extract total protein.

-

Reduce and alkylate the protein disulfide bonds.

-

Digest the proteins into peptides using trypsin.[4]

-

Clean up and desalt the peptide samples.

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion and Future Directions

The preliminary studies on this compound highlight its potential as a selective inhibitor of DHX9, leading to synthetic lethality in cancer cells with specific genetic backgrounds. The data suggests that this compound functions by inducing R-loop accumulation, replication stress, and ultimately, apoptotic cell death. The experimental protocols provided in this guide offer a robust framework for further investigation into the cellular targets and mechanism of action of this and other DHX9 inhibitors. Future studies should focus on comprehensive proteomic and genomic analyses to identify the full spectrum of cellular pathways modulated by DHX9 inhibition, as well as in vivo efficacy and safety studies to assess the therapeutic potential of this compound.

References

- 1. HUMAN DHX9 HELICASE UNWINDS TRIPLE HELICAL DNA STRUCTURES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA-RNA immunoprecipitation (DRIP) protocol | Abcam [abcam.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual-Faced Role of DHX9 in Viral Replication: A Technical Guide

For Immediate Release

This technical guide provides an in-depth examination of the DExH-box helicase 9 (DHX9), a multifunctional protein with a significant and complex role in the replication of a wide array of viruses. This document, intended for researchers, scientists, and professionals in drug development, synthesizes current understanding of DHX9's functions, presents quantitative data on its impact on viral propagation, details key experimental methodologies, and visualizes complex biological pathways and workflows.

Executive Summary

DHX9, also known as RNA Helicase A (RHA), is a crucial host factor that viruses can either exploit for their replication or that can be leveraged by the cell to mount an antiviral defense. Its involvement spans numerous stages of the viral life cycle, from transcription and translation to RNA transport and sensing of viral nucleic acids. This guide elucidates the dichotomous, often "tug-of-war" nature of DHX9's interaction with viruses, providing a comprehensive resource for understanding its potential as a therapeutic target.

Quantitative Impact of DHX9 on Viral Replication

The functional role of DHX9 in viral replication is underscored by quantitative data from various studies. The following tables summarize the observed effects of DHX9 modulation on different viruses.

| Virus | Experimental System | DHX9 Modulation | Observed Effect on Viral Titer/Replication | Reference |

| Epstein-Barr Virus (EBV) | AGSiZ cells | siRNA knockdown | 4-fold increase in infectious virion production.[1] | [1] |

| Myxoma Virus (MYXV) | A549 cells | siRNA knockdown | Over 100-fold (2 logs) increase in viral replication.[2] | [2] |

| Murine Herpesvirus 68 (MHV-68) | NIH3T3 and HeLa cells | shRNA knockdown (~80%) | Enhanced viral protein expression and genome replication.[3][4] | [3][4] |

| Hepatitis B Virus (HBV) | HepAD38 cells and primary human hepatocytes | shRNA knockdown | Increased production of viral circular RNA, decreased viral surface protein. | [5] |

DHX9's Dichotomous Role: Proviral vs. Antiviral Functions

DHX9 exhibits both proviral and antiviral activities, which are often dependent on the specific virus, cell type, and subcellular localization of DHX9.

Proviral Activities

Viruses can hijack DHX9 to facilitate various stages of their life cycle:

-

Transcriptional and Translational Enhancement: DHX9 interacts with the HIV-1 TAR RNA element to stimulate viral transcription.[1][6] It also facilitates the translation of viral RNAs that contain a post-transcriptional control element (PCE) in their 5' untranslated region.[1][6]

-

RNA Transport: DHX9 is involved in the nuclear export of viral RNAs, such as those containing the constitutive transport element (CTE) of type D retroviruses.[1][6]

Antiviral Functions

Conversely, DHX9 is a key component of the host's innate immune response against viral infections:

-

Nucleic Acid Sensing: DHX9 can act as a cytosolic sensor for both viral DNA and double-stranded RNA (dsRNA).[7][8][9] In plasmacytoid dendritic cells (pDCs), it senses CpG DNA and interacts with MyD88 to trigger cytokine responses.[7][10] In myeloid dendritic cells, it senses viral dsRNA and signals through the mitochondrial antiviral-signaling protein (MAVS).[7][10]

-

Transcriptional Regulation of Immune Genes: In the nucleus, DHX9 functions as a transcriptional coactivator to stimulate NF-κB-mediated innate immunity against DNA viruses.[3][11] It is essential for the recruitment of RNA Polymerase II to the promoters of antiviral cytokine genes.[3] Furthermore, DHX9 cooperates with STAT1 to enhance the transcription of interferon-stimulated genes (ISGs).[12]

-

Formation of Antiviral Granules: During myxoma virus (MYXV) infection, DHX9 relocates from the nucleus to the cytoplasm to form unique "antiviral granules."[7][13] These structures sequester viral proteins, thereby reducing the synthesis of late viral proteins and restricting viral replication.[7][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DHX9's role in viral replication.

siRNA-Mediated Knockdown of DHX9

This protocol is used to transiently reduce the expression of DHX9 to study its functional importance.

-

Cell Seeding: Plate cells (e.g., AGSiZ or A549) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA Preparation: Prepare a solution of DHX9-specific siRNA or a non-targeting control siRNA with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

-

Transfection: Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.

-

Induction of Viral Replication (if applicable): For inducible systems like AGSiZ cells, add the inducing agent (e.g., doxycycline) to trigger the viral lytic cycle.[1]

-

Assessment of Knockdown Efficiency: Harvest a subset of cells to quantify DHX9 mRNA and protein levels via RT-qPCR and Western blotting, respectively, to confirm efficient knockdown (e.g., ~80%).[3][4]

-

Viral Titer Assay: Collect the supernatant from infected cells and determine the infectious virus titer using a plaque assay or by measuring the number of GFP-positive cells via flow cytometry for viruses expressing a fluorescent reporter.[1]

Co-Immunoprecipitation (Co-IP)

This technique is employed to identify interactions between DHX9 and viral or host proteins.

-

Cell Lysis: Lyse cells transfected with tagged proteins (e.g., FLAG-DHX9 and HA-p65) or infected with a virus in a non-denaturing lysis buffer containing protease inhibitors.[3]

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-FLAG antibody) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-HA antibody).

Quantitative PCR (qPCR) for Viral Genome Quantification

This method is used to measure the relative amount of viral DNA.

-

DNA Extraction: Harvest infected cells and extract total DNA using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.[3]

-

qPCR Reaction Setup: Prepare a qPCR reaction mixture containing the extracted DNA, primers specific for a viral gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler.

-

Data Analysis: Determine the relative quantity of viral DNA by comparing the cycle threshold (Ct) values of the samples to a standard curve or by using the ΔΔCt method, normalizing to a host housekeeping gene.

Visualizing DHX9 Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving DHX9.

Conclusion and Future Directions

DHX9 is a pivotal host-virus interaction factor with a complex and often contradictory role in viral replication. Its ability to act as both a proviral and antiviral factor makes it a compelling subject for further research and a potential target for novel therapeutic strategies. Future investigations should focus on elucidating the precise molecular switches that determine the functional outcome of DHX9's engagement with different viruses. A deeper understanding of these mechanisms will be instrumental in the development of targeted therapies that can either inhibit DHX9's proviral activities or enhance its antiviral functions to combat viral diseases.

References

- 1. Cellular RNA Helicase DHX9 Interacts with the Essential Epstein-Barr Virus (EBV) Protein SM and Restricts EBV Lytic Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A DNA-sensing–independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB–mediated innate immunity against DNA virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DHX9 regulates production of hepatitis B virus-derived circular RNA and viral protein levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. DHX9 Pairs with IPS-1 To Sense Double-Stranded RNA in Myeloid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 11. A DNA-sensing-independent role of a nuclear RNA helicase, DHX9, in stimulation of NF-κB-mediated innate immunity against DNA virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nucleic DHX9 cooperates with STAT1 to transcribe interferon-stimulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNA Helicase A/DHX9 Forms Unique Cytoplasmic Antiviral Granules That Restrict Oncolytic Myxoma Virus Replication in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Impact of DHX9 Inhibition on Gene Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Multifaceted Role of DHX9

DExH-Box Helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a highly conserved and ubiquitously expressed enzyme belonging to the Superfamily 2 of DExD/H-box helicases.[1] DHX9 is a multi-domain protein that utilizes the energy from NTP hydrolysis to unwind complex nucleic acid structures, including double-stranded (ds) DNA and RNA, as well as DNA/RNA hybrids and G-quadruplexes.[1][2] Its diverse functions place it at the nexus of several critical cellular processes, including DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability.[1][3]

Given its central role in gene regulation and its frequent overexpression in various cancers, DHX9 has emerged as a compelling therapeutic target.[4][5] Inhibition of DHX9 disrupts the carefully orchestrated cellular processes it governs, leading to profound and selective effects on cancer cells. This guide explores the molecular impact of DHX9 inhibition on gene expression, detailing the downstream signaling events, transcriptomic reprogramming, and key experimental methodologies for its study.

Molecular Consequences of DHX9 Inhibition

Inhibition of DHX9, either through genetic methods (siRNA, CRISPR) or small-molecule inhibitors (e.g., ATX968), prevents the resolution of various nucleic acid structures.[4][6] This primary disruption triggers a cascade of cellular events, fundamentally altering the gene expression landscape.

Accumulation of dsRNA and R-loops

A primary consequence of DHX9 inhibition is the cellular accumulation of double-stranded RNA (dsRNA) and DNA/RNA hybrids known as R-loops.[7][8] DHX9 normally unwinds these structures, which can arise from endogenous retroelements like SINEs and LINEs.[7][9] When DHX9 is inhibited, these nucleic acids build up in the cytoplasm and nucleus, acting as potent triggers for innate immune sensors.[7]

Activation of Innate Immune Signaling (Viral Mimicry)

The accumulation of endogenous dsRNA and R-loops is interpreted by the cell as a sign of viral infection, a phenomenon known as "viral mimicry." This activates potent antiviral signaling pathways that dramatically alter gene expression.[7][8]

-

cGAS-STING Pathway: Cytosolic DNA/RNA hybrids can activate the cGAS-STING pathway, leading to the phosphorylation of TBK1 and the transcription factor IRF3.[7]

-

PKR Pathway: The buildup of dsRNA can also activate Protein Kinase R (PKR).[10]

Activated IRF3 and other transcription factors, like NF-κB, translocate to the nucleus to drive the expression of a wide array of genes, most notably Type I interferons (IFNs) and numerous interferon-stimulated genes (ISGs).[7][8] This creates a pro-inflammatory tumor microenvironment and can enhance tumor sensitivity to immunotherapies.

Induction of Replication Stress and DNA Damage

Beyond triggering immune pathways, the persistence of R-loops and other complex structures interferes with DNA replication machinery.[6] This leads to stalled replication forks, increased DNA double-strand breaks, and the activation of the DNA Damage Response (DDR) pathway.[7][8] The resulting genomic instability contributes to cell cycle arrest and can ultimately induce apoptosis, particularly in cancer cells that are already operating under high levels of replicative stress, such as those with mismatch repair deficiencies (dMMR).[6][11]

Global Impact on Gene Expression

The molecular events triggered by DHX9 inhibition cause a profound and widespread reprogramming of the cellular transcriptome. Studies using RNA sequencing (RNA-seq) have consistently shown that thousands of genes are differentially expressed upon DHX9 depletion.[12][13]

Summary of Gene Expression Changes

The tables below summarize the major gene expression signatures observed following DHX9 inhibition across different cancer models.

Table 1: Upregulated Gene Sets and Pathways

| Gene Set / Pathway | Cancer Model | Key Findings & Significance | Citation(s) |

| Interferon Response | Small Cell Lung Cancer (SCLC) | Strong upregulation of Type I IFN signaling and numerous ISGs, indicating activation of antiviral immunity. | [7][8] |

| Immune & Inflammatory Response | SCLC, Prostate Cancer | Broad activation of genes related to cytokine activity and inflammation (e.g., CXCL10, CCL2, TNFA). | [7][8][12] |

| DNA Damage Response | SCLC, Human Fibroblasts | Upregulation of genes associated with the DDR, reflecting increased genomic instability and replication stress. | [7][8][14] |

| p53 Signaling Pathway | Human Fibroblasts | Activation of p53 target genes such as CDKN1A (p21), leading to cell cycle arrest and senescence. | [15] |

Table 2: Downregulated Gene Sets and Pathways

| Gene Set / Pathway | Cancer Model | Key Findings & Significance | Citation(s) |

| DNA Replication & Cell Cycle | SCLC, Human Fibroblasts | Downregulation of essential replication factors and cell cycle progression genes, consistent with observed growth arrest. | [7][8][15] |

| Androgen Receptor (AR) Targets | Prostate Cancer | A significant fraction of AR target genes are downregulated, as DHX9 is a co-factor for AR-mediated transcription. | [12] |

| Cancer-Associated Pathways | SCLC, Ewing Sarcoma | General downregulation of pathways critical for tumor proliferation and survival. | [7][13] |

Impact on RNA Splicing

In addition to modulating transcript levels, DHX9 depletion also affects pre-mRNA splicing. Transcriptome analysis in Ewing sarcoma cells revealed that DHX9 knockdown alters the splicing of hundreds of genes, including many relevant to cancer cell migration and proliferation.[13] This is thought to occur because DHX9 influences the recruitment of core spliceosome components, such as the U2 small nuclear RNP (snRNP), to the pre-mRNA.[13]

Key Experimental Protocols

Studying the effects of DHX9 inhibition requires a multi-faceted approach combining genetic, transcriptomic, proteomic, and cell biology techniques.

Protocol: Transcriptomic Analysis via RNA-Seq

-

Cell Treatment: Culture cells (e.g., SCLC line NCI-H196 or prostate cancer line LNCaP) and transfect with control siRNA or DHX9-targeting siRNA.[12] Alternatively, treat with a DHX9 inhibitor or vehicle control.

-

RNA Extraction: After 48-72 hours, harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step.[12]

-

Library Preparation: Assess RNA quality and quantity. Prepare poly(A)-selected RNA-seq libraries according to the manufacturer's protocol (e.g., Illumina TruSeq).

-

Sequencing: Sequence libraries on a high-throughput platform (e.g., Illumina HiSeq/NovaSeq).

-

Bioinformatic Analysis:

-

Assess read quality using FastQC.

-

Align reads to the reference genome.

-

Quantify gene expression levels (e.g., using Kallisto or Salmon) and summarize with tximport.[7]

-

Perform differential expression analysis to identify genes with significant changes (e.g., fold change > 1.5, p < 0.05).[12]

-

Conduct Gene Set Enrichment Analysis (GSEA) to identify significantly upregulated or downregulated pathways.[7]

-

Protocol: Detection of dsRNA by Immunofluorescence (IF)

-

Cell Culture: Grow cells on glass coverslips and treat to inhibit DHX9.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.

-

Blocking: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate cells with a dsRNA-specific antibody (clone J2) overnight at 4°C.[7][9]

-

Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Mounting and Imaging: Mount coverslips onto slides with a DAPI-containing mounting medium to stain nuclei. Image using a fluorescence or confocal microscope. An increase in cytoplasmic and nuclear fluorescence in DHX9-inhibited cells indicates dsRNA accumulation.[9]

Protocol: Western Blot for Innate Immune Activation

-

Protein Extraction: Lyse control and DHX9-inhibited cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and probe with primary antibodies against key signaling proteins, such as phospho-TBK1, phospho-IRF3, total TBK1, total IRF3, and DHX9.[7] Use a loading control like Actin or GAPDH.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Increased phosphorylation of TBK1 and IRF3 indicates activation of the innate immune pathway.[7]

Therapeutic Implications and Future Directions

The profound effects of DHX9 inhibition on gene expression, leading to viral mimicry and replication stress, make it a highly attractive strategy for cancer therapy.

-

Precision Oncology: DHX9 inhibition shows particular promise in cancers with existing genomic instability, such as microsatellite instable (MSI-H) or dMMR tumors, which display a strong dependence on DHX9 for survival.[6][11]

-

Combination Therapies: By inducing a tumor-intrinsic interferon response, DHX9 inhibition could potentially sensitize "cold" tumors to immune checkpoint blockade (ICB) therapies, turning them into "hot," immune-infiltrated tumors.[7]

-

Drug Development: The development of potent and selective small-molecule inhibitors, such as ATX968, provides valuable tools to further explore DHX9 biology and advance this strategy toward clinical application.[6][16]

Future research will need to fully evaluate the systemic consequences of DHX9 inhibition and identify predictive biomarkers to select patients most likely to respond to this novel therapeutic approach.[7]

Conclusion

DHX9 is a critical regulator of nucleic acid metabolism, and its inhibition serves as a powerful method to disrupt tumor homeostasis. By preventing the resolution of endogenous dsRNA and R-loops, DHX9 inhibition triggers a dual anti-tumor response: a robust, inflammation-driving innate immune activation and the induction of lethal replication stress. This comprehensive impact on the cellular transcriptome fundamentally alters gene expression to suppress cancer-associated pathways while activating potent cell-death and immune-response programs, establishing DHX9 as a promising target for the next generation of precision oncology therapeutics.

References

- 1. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 5. DHX9 contributes to the malignant phenotypes of colorectal cancer via activating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeting DHX9 Triggers Tumor-Intrinsic Interferon Response and Replication Stress in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Induction of viral mimicry upon loss of DHX9 and ADAR1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The DNA/RNA helicase DHX9 contributes to the transcriptional program of the androgen receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Suppression of the DHX9 Helicase Induces Premature Senescence in Human Diploid Fibroblasts in a p53-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accent Therapeutics Presents Data Supporting DHX9 Inhibition as a Novel Therapeutic Modality at American Association for Cancer Research (AACR) Annual Meeting 2023 [prnewswire.com]

The Impact of DHX9 Inhibition on R-loop Homeostasis and Genomic Integrity: A Technical Overview of DHX9-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DExH-box helicase 9 (DHX9) is a critical enzyme in maintaining genomic stability through its multifaceted roles in DNA replication, transcription, and RNA processing. A key function of DHX9 is the resolution of R-loops, three-stranded nucleic acid structures that can be both physiological regulators and potent sources of genomic instability. Dysregulation of DHX9 is implicated in various cancers, making it an attractive therapeutic target. This technical guide details the effects of DHX9-IN-7, a potent and selective small-molecule inhibitor of DHX9's helicase activity, on R-loop formation and the maintenance of genomic stability. We provide a comprehensive summary of its mechanism of action, quantitative effects on cellular processes, detailed experimental protocols for key assays, and visual representations of the involved molecular pathways and experimental workflows.

Introduction to DHX9 and R-loops

DHX9 is a multifunctional helicase that unwinds DNA and RNA secondary structures, including DNA:RNA hybrids found in R-loops.[1][2] These structures are formed during transcription when the nascent RNA hybridizes with the template DNA strand, displacing the non-template strand.[3] While R-loops play roles in gene regulation, their accumulation can lead to transcription-replication collisions, DNA damage, and genomic instability.[3][4] DHX9 helps maintain a proper balance of R-loops, and its inhibition is being explored as a therapeutic strategy, particularly in cancers with deficiencies in DNA damage repair pathways.[1][5] this compound represents a class of small-molecule inhibitors that target the ATP-dependent helicase activity of DHX9.[6]

Mechanism of Action of this compound

This compound functions by binding to the ATP-binding site of DHX9, preventing the energy transfer required for its helicase activity.[6] This inhibition of DHX9's ability to unwind nucleic acid structures leads to the accumulation of R-loops and other secondary structures.[1][2] The persistence of these structures causes replication stress, leading to the formation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately apoptosis, particularly in cancer cells that are highly dependent on DHX9 for survival.[1][5]

Quantitative Effects of this compound on Cellular Processes

The inhibition of DHX9 by this compound induces a cascade of cellular events that can be quantitatively measured. The following tables summarize the key quantitative data on the effects of DHX9 inhibition.

Table 1: Effect of this compound on R-loop Formation

| Cell Line | Treatment | Fold Increase in R-loops (DRIP-qPCR) | Reference |

| HCT116 (MSI-H) | 1 µM this compound (24h) | 3.5 ± 0.4 | Fictional Data |

| U2OS | 1 µM this compound (24h) | 2.8 ± 0.3 | Fictional Data |

| HeLa | 1 µM this compound (24h) | 3.1 ± 0.5 | Fictional Data |

Table 2: Induction of DNA Damage Markers by this compound

| Cell Line | Treatment | % of γH2AX Positive Cells | Average γH2AX Foci per Cell | Reference |

| HCT116 (MSI-H) | 1 µM this compound (48h) | 65 ± 5 | 22 ± 4 | Fictional Data |

| U2OS | 1 µM this compound (48h) | 52 ± 6 | 18 ± 3 | Fictional Data |

| HeLa | 1 µM this compound (48h) | 48 ± 4 | 15 ± 3 | Fictional Data |

Table 3: Impact of this compound on Cell Cycle Progression and Viability

| Cell Line | Treatment | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V) | IC50 (nM) | Reference |

| HCT116 (MSI-H) | 1 µM this compound (72h) | 45 ± 3 | 35 ± 4 | 85 | Fictional Data |

| U2OS | 1 µM this compound (72h) | 38 ± 4 | 28 ± 3 | 150 | Fictional Data |

| HeLa | 1 µM this compound (72h) | 35 ± 5 | 25 ± 4 | 210 | Fictional Data |

Experimental Protocols

Detailed methodologies for the key experiments used to assess the impact of this compound are provided below.

DNA-RNA Immunoprecipitation followed by qPCR (DRIP-qPCR)

This method is used to quantify R-loops at specific genomic loci.

-

Cell Lysis and Genomic DNA Extraction:

-

Harvest 5-10 million cells by centrifugation.

-

Resuspend the cell pellet in cell lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS) with Proteinase K.

-

Incubate at 50°C for 3 hours.

-

Extract genomic DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Resuspend DNA in TE buffer.

-

-

Genomic DNA Fragmentation:

-

Fragment genomic DNA to an average size of 300-500 bp using a restriction enzyme cocktail (e.g., HindIII, EcoRI, BsrGI, XbaI) or sonication.

-

-

Immunoprecipitation:

-

Incubate 4 µg of fragmented DNA with 10 µg of S9.6 antibody (specific for DNA-RNA hybrids) in DRIP buffer (10 mM Na-Phosphate pH 7.0, 140 mM NaCl, 0.05% Triton X-100) overnight at 4°C.

-

Add Protein G magnetic beads and incubate for 2 hours at 4°C.

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

-

-

Elution and DNA Purification:

-

Elute the DNA-RNA hybrids by incubating the beads with elution buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS) containing RNase H at 37°C for 30 minutes to degrade the RNA in the hybrid.

-

Purify the eluted DNA using a PCR purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for genomic regions of interest known to form R-loops.

-

Quantify the enrichment relative to an input control.

-

Immunofluorescence Staining for γH2AX

This assay is used to visualize and quantify DNA double-strand breaks.

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound for the desired time.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvest and Fixation:

-

Harvest cells, including any floating cells in the medium.

-

Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently.

-

Store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution based on DNA content (PI fluorescence).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways affected by this compound and the workflows of the described experimental protocols.

Caption: Molecular pathway of this compound action.

Caption: Workflow for DRIP-qPCR experiment.

Caption: Workflow for γH2AX immunofluorescence.

Conclusion

The inhibition of DHX9 by small molecules like this compound presents a promising therapeutic strategy for cancers that are dependent on this helicase for maintaining genomic stability. By inducing the accumulation of R-loops, DHX9 inhibitors trigger a cascade of events leading to replication stress, DNA damage, and ultimately, cancer cell death. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the effects of DHX9 inhibition and to develop novel anti-cancer therapies. Further research into the selectivity and in vivo efficacy of DHX9 inhibitors will be crucial for their clinical translation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DHX9 helicase promotes R-loop formation in cells with impaired RNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Potent, Selective, Small-Molecule Inhibitor of DHX9 Abrogates Proliferation of Microsatellite Instable Cancers with Deficient Mismatch Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Note: Western Blot Protocol for Detecting DHX9 Protein Levels Following Dhx9-IN-7 Treatment

Audience: This document is intended for researchers, scientists, and drug development professionals investigating the effects of DHX9 inhibitors.

Introduction DExH-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a multifunctional protein integral to numerous cellular processes.[1][2] It participates in DNA replication, transcription, translation, RNA processing, and the maintenance of genomic stability by unwinding DNA and RNA duplexes, as well as more complex nucleic acid structures like R-loops.[1][2][3] Given its critical roles, DHX9 is a therapeutic target in oncology and virology.[2][4]

Dhx9-IN-7 is an inhibitory compound designed to target the enzymatic activity of DHX9. DHX9 inhibitors typically function by interfering with the ATP-dependent helicase activity essential for its function.[4] This protocol provides a detailed methodology for utilizing Western blotting to quantify changes in total DHX9 protein levels in cultured cells following treatment with this compound. Western blotting is a standard immunoassay used to detect and quantify specific proteins from a complex mixture, making it an ideal method for this application.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general role of DHX9 in cellular processes and the experimental workflow for its detection.

Caption: General role of DHX9 in resolving R-loops and the inhibitory action of this compound.

Caption: Step-by-step experimental workflow for Western blot analysis of DHX9 protein.

Experimental Protocol

This protocol outlines the complete workflow from cell treatment and sample preparation to data analysis.

Materials and Reagents

-

Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

Treatment: this compound compound, DMSO (vehicle control).

-

Lysis Buffer: RIPA buffer is recommended for nuclear proteins like DHX9.[6][7]

-

Inhibitors: Protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

Sample Buffer: 4X Laemmli sample buffer.

-

Electrophoresis: SDS-PAGE gels (e.g., 4-15% gradient), 1X Tris/Glycine/SDS running buffer.[8]

-

Protein Standard: Pre-stained molecular weight marker.

-

Transfer: PVDF or nitrocellulose membranes, 1X transfer buffer (with methanol for PVDF).[5]

-

Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

-

Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Antibodies:

-

Detection: Enhanced Chemiluminescence (ECL) substrate.

-

Equipment: Cell culture incubator, microscope, refrigerated microcentrifuge, gel electrophoresis apparatus, protein transfer system, imaging system (e.g., ChemiDoc).

Detailed Methodology

Step 2.1: Cell Culture and Treatment

-

Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include a vehicle-only (DMSO) control group.

Step 2.2: Sample Preparation (Cell Lysis)

-

After treatment, place the culture dish on ice and wash cells twice with ice-cold PBS.[8][11]

-

Aspirate PBS completely.

-

Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 100 µL for a well in a 6-well plate).[12]

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

-

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[11]

-

Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[11][14]

-

Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.

Step 2.3: Protein Quantification

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.

Step 2.4: SDS-PAGE

-

Prepare protein samples for loading by mixing 15-30 µg of protein with 4X Laemmli sample buffer.[8]

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]

-

Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.[11]

-

Run the gel in 1X running buffer at 100-150 V until the dye front reaches the bottom.[11]

Step 2.5: Protein Transfer

-

Equilibrate the gel, PVDF membrane (pre-wetted in methanol), and filter papers in 1X transfer buffer.[8]

-

Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane.[8]

-

Perform the protein transfer using a wet or semi-dry transfer system (e.g., 100 V for 1-2 hours or overnight at a lower voltage in the cold).[11]

Step 2.6: Immunoblotting

-

After transfer, rinse the membrane briefly with TBST.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]

-

Incubate the membrane with the primary anti-DHX9 antibody, diluted in blocking buffer as per the manufacturer's recommendation (e.g., 1:1000 to 1:50000).[8][10] Incubation is typically done overnight at 4°C with gentle shaking.[5][12]

-

Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[8]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[8]

-

Wash the membrane again three times for 10 minutes each with TBST.

Step 2.7: Signal Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's protocol.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.[5]

-

Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.

-

Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the DHX9 band intensity to the corresponding loading control band intensity for each sample.

Data Presentation

Quantitative data from the densitometry analysis should be summarized in a table for clear comparison between treatment groups.

| Treatment Group | This compound Conc. (µM) | DHX9 Band Intensity (Normalized to Loading Control) | Fold Change (vs. Vehicle) |

| Vehicle Control | 0 (DMSO) | 1.00 | 1.0 |

| Treatment 1 | 1 | User-defined value | User-defined value |

| Treatment 2 | 5 | User-defined value | User-defined value |

| Treatment 3 | 10 | User-defined value | User-defined value |

| Treatment 4 | 25 | User-defined value | User-defined value |

Troubleshooting

-

No/Weak Signal: Increase protein load, primary antibody concentration, or ECL exposure time. Confirm transfer efficiency with Ponceau S staining.[11]

-

High Background: Increase the number or duration of wash steps. Ensure the blocking buffer is fresh and incubation is sufficient.

-

Non-specific Bands: Optimize antibody dilution. Ensure the lysis buffer contains sufficient protease inhibitors. Check antibody datasheet for expected band size and potential cross-reactivity.

-

Uneven Loading: Ensure accurate protein quantification with the BCA assay. Carefully load equal volumes of normalized samples. Use a reliable loading control for normalization.

References

- 1. tandfonline.com [tandfonline.com]

- 2. oncotarget.com [oncotarget.com]

- 3. The biology of DHX9 and its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DHX9 inhibitors and how do they work? [synapse.patsnap.com]

- 5. bosterbio.com [bosterbio.com]

- 6. bio-rad.com [bio-rad.com]

- 7. DHX9 Polyclonal Antibody (PA5-19112) [thermofisher.com]

- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 9. DHX9 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. DHX9 antibody (67153-1-Ig) | Proteintech [ptglab.com]

- 11. bio-rad.com [bio-rad.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Sample preparation for western blot | Abcam [abcam.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Dhx9-IN-7 in High-Throughput Antiviral Drug Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DExD/H-box helicase 9 (DHX9), also known as RNA Helicase A (RHA), is a crucial host cell factor involved in various aspects of nucleic acid metabolism, including DNA replication, transcription, and RNA processing.[1][2][3][4] Numerous viruses, spanning both RNA and DNA families, co-opt DHX9 to facilitate their own replication and life cycle.[1][3][5] Conversely, DHX9 is also implicated in host antiviral responses, where it can act as a nucleic acid sensor and trigger innate immunity pathways.[5][6][7][8] This dual role of DHX9 in both promoting and restricting viral infection makes it a compelling target for the development of broad-spectrum antiviral therapeutics.

Dhx9-IN-7 is a novel small molecule inhibitor designed to target the helicase activity of DHX9. By inhibiting DHX9, this compound has the potential to disrupt the replication of a wide range of viruses that depend on this host factor. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel antiviral agents.

Principle of the Assay

The central principle of using this compound in a high-throughput screen for antiviral drugs is based on the inhibition of virus-induced cytopathic effect (CPE) in a cell-based assay. In the presence of a replicating virus, susceptible host cells will undergo morphological changes and eventually death, a phenomenon known as CPE. An effective antiviral compound will inhibit viral replication and thus protect the cells from CPE.

This protocol describes a cell-based HTS assay to screen compound libraries for antiviral activity against a panel of viruses. The assay utilizes a luciferase-based cell viability reagent to quantify the extent of CPE. In this format, a decrease in luminescence indicates viral-induced cell death, while an increase in luminescence in the presence of a test compound suggests inhibition of viral replication. This compound is used as a positive control compound to validate the assay and as a benchmark for the potency of potential new antiviral hits.

Data Presentation

The following tables summarize hypothetical quantitative data from a representative high-throughput screening campaign using this compound as a control against two model viruses: Influenza A virus and Zika virus.

Table 1: Assay Validation Parameters for Antiviral HTS

| Parameter | Influenza A Screen | Zika Virus Screen | Acceptance Criteria |

| Z'-factor | 0.78 | 0.72 | > 0.5 |

| Signal-to-Background (S/B) Ratio | 15.2 | 12.5 | > 10 |

| Coefficient of Variation (%CV) - Max Signal | 4.5% | 5.1% | < 10% |

| Coefficient of Variation (%CV) - Min Signal | 6.2% | 7.8% | < 15% |

Table 2: Antiviral Activity of this compound and Hit Compounds

| Compound | Target | Influenza A EC50 (µM) | Zika Virus EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (Control) | DHX9 | 1.2 | 2.5 | > 50 | > 41.7 (Influenza A), > 20 (Zika) |

| Hit Compound A | Unknown | 0.8 | 1.5 | > 50 | > 62.5 (Influenza A), > 33.3 (Zika) |

| Hit Compound B | Unknown | 5.6 | Not Active | 45 | 8.0 |

| Hit Compound C | Unknown | Not Active | 3.1 | > 50 | > 16.1 |

Mandatory Visualizations

DHX9's Dual Role in Viral Infection Signaling Pathway

Caption: Dual pro-viral and anti-viral roles of DHX9.

High-Throughput Screening Workflow for Antiviral Drug Discovery

Caption: High-throughput screening workflow.

Logical Relationship of Hit Identification and Validation

Caption: Hit identification and validation logic.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A549 (human lung carcinoma), Vero E6 (African green monkey kidney), or other virus-permissive cell lines.

-

Viruses: Influenza A virus (e.g., A/WSN/33), Zika virus (e.g., MR766 strain), or other viruses of interest.

-

Compound Library: Library of small molecules dissolved in DMSO.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or appropriate medium for the cell line, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Assay Plates: 384-well white, solid-bottom tissue culture-treated plates.

-

Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.

-

Control Compounds: DMSO (negative control), a known antiviral for the specific virus (positive control, optional).

-

Liquid Handling System: Automated or manual multi-channel pipettes.

-

Plate Reader: Luminometer capable of reading 384-well plates.

-

Biosafety Cabinet (BSC): Class II for cell culture and virus handling.

-

Incubator: Humidified, 37°C, 5% CO2.

Protocol for High-Throughput Screening

-

Compound Plating:

-

Prepare daughter plates by dispensing compounds from the master library into 384-well plates to a final assay concentration (e.g., 10 µM).

-

Include wells for controls: this compound (positive control), DMSO (negative control, 0.1% final concentration), and cell-only controls (no virus).

-

-

Cell Seeding:

-

Trypsinize and resuspend host cells in the appropriate cell culture medium.

-

Adjust the cell density to achieve 80-90% confluency at the end of the assay (e.g., 5,000 cells/well for A549 in a 384-well plate).

-

Dispense the cell suspension into all wells of the compound-containing plates using an automated dispenser or multi-channel pipette.

-

-

Viral Infection:

-

Immediately after cell seeding, prepare the virus inoculum in a low-serum medium at a pre-determined multiplicity of infection (MOI) that results in 80-90% cell death after 48-72 hours.

-

Add the virus inoculum to all wells except the cell-only control wells.

-

The final volume in each well should be uniform (e.g., 50 µL).

-

-

Incubation:

-

Seal the plates and incubate at 37°C in a 5% CO2 incubator for 48-72 hours, depending on the virus replication cycle and the time to induce significant CPE.

-

-

Cell Viability Readout:

-

Equilibrate the assay plates and the cell viability reagent to room temperature.

-